molecular formula C18H23F6N3S B8118372 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea

1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea

Cat. No.: B8118372
M. Wt: 427.5 g/mol
InChI Key: UCNLGFDGORBFNI-GJZGRUSLSA-N
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Description

1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group substituted with trifluoromethyl groups and a cyclohexyl group with a dimethylamino substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)benzyl chloride with a suitable nucleophile, such as sodium thiolate, under anhydrous conditions.

    Cyclohexyl Intermediate Preparation: The cyclohexyl intermediate is prepared by reacting cyclohexanone with dimethylamine in the presence of a reducing agent like sodium borohydride.

    Coupling Reaction: The final step involves coupling the benzyl and cyclohexyl intermediates using a thiourea derivative under controlled temperature and pH conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium thiolate, dimethylamine; reactions are often conducted in polar solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)thiourea
  • 1-(3,5-Bis(trifluoromethyl)benzyl)-3-(2-(dimethylamino)propyl)thiourea
  • 1-(3,5-Bis(trifluoromethyl)benzyl)-3-(2-(dimethylamino)butyl)thiourea

Uniqueness

1-(3,5-Bis(trifluoromethyl)benzyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F6N3S/c1-27(2)15-6-4-3-5-14(15)26-16(28)25-10-11-7-12(17(19,20)21)9-13(8-11)18(22,23)24/h7-9,14-15H,3-6,10H2,1-2H3,(H2,25,26,28)/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNLGFDGORBFNI-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1NC(=S)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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